2,5-Dioxopyrrolidin-1-yl 2-(4-bromophenyl)acetate
Description
2,5-Dioxopyrrolidin-1-yl 2-(4-bromophenyl)acetate (CAS: 91574-33-3) is an N-hydroxysuccinimide (NHS) ester derivative featuring a 4-bromophenylacetate moiety. Its molecular formula is C₁₆H₁₂N₂O₆, with a molecular weight of 328.28 g/mol and a purity of ≥98% . NHS esters are widely utilized in bioconjugation chemistry due to their reactivity toward primary amines, enabling applications in peptide synthesis, polymer functionalization, and crosslinking .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-(4-bromophenyl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO4/c13-9-3-1-8(2-4-9)7-12(17)18-14-10(15)5-6-11(14)16/h1-4H,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCXDPOGNASBJRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxopyrrolidin-1-yl 2-(4-bromophenyl)acetate typically involves the reaction of 2,5-dioxopyrrolidin-1-yl acetate with 4-bromophenylacetic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,5-Dioxopyrrolidin-1-yl 2-(4-bromophenyl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Oxidation Reactions: Oxidation of the compound can lead to the formation of more complex structures.
Common Reagents and Conditions
Substitution: Common reagents include sodium iodide (NaI) in acetone for halogen exchange reactions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used as reducing agents.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenylacetates, while reduction reactions can produce alcohols or amines.
Scientific Research Applications
2,5-Dioxopyrrolidin-1-yl 2-(4-bromophenyl)acetate has several applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of potential anticonvulsant agents and other therapeutic compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural properties.
Mechanism of Action
The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 2-(4-bromophenyl)acetate involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares key structural and functional attributes of 2,5-dioxopyrrolidin-1-yl 2-(4-bromophenyl)acetate with analogous NHS esters:
Reactivity and Stability
- However, its lipophilic nature may reduce solubility in aqueous environments compared to PEGylated derivatives .
- Chloroalkyl NHS Esters (e.g., compound 1 in ): The chloro-terminated alkyl chain allows for post-functionalization (e.g., nucleophilic substitution), enabling tailored polymer modifications.
- Boc-Gly-OSu : The Boc group provides steric protection, making it ideal for sequential peptide synthesis without premature deprotection .
- Azido-PEG3-CH2CO2-NHS : The PEG spacer improves water solubility and biocompatibility, while the azide group enables copper-free click chemistry for bioorthogonal labeling .
Research Findings and Data
Solubility and Lipophilicity
- LogP Values :
- Target Compound: Estimated LogP ≈ 2.5 (high due to bromophenyl group).
- Azido-PEG3-CH2CO2-NHS: LogP ≈ -1.2 (hydrophilic PEG chain dominates) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
